Cas no 1007-32-5 (1-Phenyl-2-butanone)

1-Phenyl-2-butanone structure
1-Phenyl-2-butanone structure
商品名:1-Phenyl-2-butanone
CAS番号:1007-32-5
MF:C10H12O
メガワット:148.201683044434
MDL:MFCD00009315
CID:40531
PubChem ID:87575085

1-Phenyl-2-butanone 化学的及び物理的性質

名前と識別子

    • 1-Phenylbutan-2-one
    • 2-Butanone, 1-phenyl-
    • 2-Oxo-1-phenylbutane
    • Banzylethylketone
    • 1-PHENYL-2-BUTANONE
    • ETHYL BENZYL KETONE
    • BENZYL ETHYL KETONE
    • 1-Phenylbutane-2-one
    • 1-Phenyl-2-butanone,Benzyl ethyl ketone
    • 1-PHENYL-2-BUTANONE 98%
    • AMY25509
    • CS-0112591
    • NSC-133447
    • 1007-32-5
    • NSC133447
    • phenylbutanone
    • UNII-1AKG6904VP
    • AKOS009031193
    • NS00015529
    • InChI=1/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H
    • EN300-21394
    • DTXSID60143462
    • P0971
    • 1-Phenyl-2-butanone, 98%
    • SCHEMBL43241
    • NSC 133447
    • 2-Butanone, phenyl-
    • Q27252157
    • 1-(phenyl)-butanone
    • FT-0608234
    • EINECS 213-752-1
    • 1AKG6904VP
    • 1-phenyl-butan-2-one
    • SY013451
    • MFCD00009315
    • DTXCID8065953
    • ALBB-022774
    • 1-Phenyl-2-butanone
    • MDL: MFCD00009315
    • インチ: 1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChIKey: GKDLTXYXODKDEA-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 148.08900
  • どういたいしつりょう: 148.088815002 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 148.20
  • トポロジー分子極性表面積: 17.1Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.998 g/mL at 25 °C(lit.)
  • ふってん: 109-112 °C/15 mmHg(lit.)
  • フラッシュポイント: 華氏温度:194°f
    摂氏度:90°c
  • 屈折率: n20/D 1.512(lit.)
  • PSA: 17.07000
  • LogP: 2.20820
  • ようかいせい: 水に溶けず、エタノール/四塩化炭素/アセトンに溶け、エーテルと混和可能

1-Phenyl-2-butanone セキュリティ情報

1-Phenyl-2-butanone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Phenyl-2-butanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A784621-5g
1-Phenylbutan-2-one
1007-32-5 95%
5g
$80.0 2025-02-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160130-0.25ml
1-Phenyl-2-butanone
1007-32-5 >95.0%(GC)
0.25ml
¥73.90 2023-09-01
Enamine
EN300-21394-0.1g
1-phenylbutan-2-one
1007-32-5 95%
0.1g
$24.0 2023-09-16
Enamine
EN300-21394-1.0g
1-phenylbutan-2-one
1007-32-5 95%
1.0g
$68.0 2023-02-14
Enamine
EN300-21394-0.25g
1-phenylbutan-2-one
1007-32-5 95%
0.25g
$34.0 2023-09-16
Enamine
EN300-21394-0.5g
1-phenylbutan-2-one
1007-32-5 95%
0.5g
$54.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PX475-5g
1-Phenyl-2-butanone
1007-32-5 95%
5g
¥935.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183231-100g
1-Phenylbutan-2-one
1007-32-5 95%
100g
¥11101 2023-02-18
abcr
AB140587-5 ml
1-Phenyl-2-butanone, 95%; .
1007-32-5 95%
5 ml
€163.60 2024-04-21
TRC
P319480-5000mg
1-Phenyl-2-butanone
1007-32-5
5g
$442.00 2023-05-17

1-Phenyl-2-butanone 関連文献

1-Phenyl-2-butanoneに関する追加情報

Comprehensive Overview of 1-Phenyl-2-butanone (CAS No. 1007-32-5): Properties, Applications, and Industry Insights

1-Phenyl-2-butanone, identified by its CAS registry number 1007-32-5, is an aromatic ketone with significant relevance in organic synthesis and industrial applications. This compound, also known as methyl benzyl ketone or butyrophenone, features a phenyl group attached to the second carbon of a butanone chain. Its molecular formula C10H12O and molar mass of 148.20 g/mol make it a versatile intermediate in pharmaceuticals, fragrances, and specialty chemicals. Recent interest in sustainable synthesis methods and green chemistry alternatives has spurred new research into its production pathways.

The physicochemical properties of 1-Phenyl-2-butanone include a boiling point of 230-232°C and a density of 0.988 g/mL at 25°C. Its low water solubility but excellent solubility in organic solvents like ethanol and ether makes it valuable for extraction processes and reaction media. Analytical techniques such as GC-MS and HPLC are commonly employed for its characterization, with the compound showing strong UV absorption at 245-260 nm—a feature exploited in quality control protocols across manufacturing sectors.

In pharmaceutical applications, CAS 1007-32-5 serves as a precursor for psychoactive compounds (under strict regulatory compliance) and non-steroidal anti-inflammatory drugs. The fragrance industry utilizes its sweet, floral-woody odor profile in premium perfumes and flavor enhancers. With growing consumer demand for long-lasting scent formulations, manufacturers are exploring microencapsulation techniques incorporating this ketone derivative.

Environmental considerations have led to innovations in waste minimization strategies during 1-Phenyl-2-butanone production. Advanced catalytic hydrogenation methods now achieve yields exceeding 85% while reducing byproduct formation. The compound's biodegradation pathway has been extensively studied, showing 78% mineralization within 28 days under aerobic conditions—a critical factor for ESG-compliant manufacturing.

Market trends indicate rising demand for high-purity 1-Phenyl-2-butanone (≥99.5%) driven by electronic chemicals applications. Its use as a photoresist component in semiconductor fabrication has grown 12% annually since 2020. Quality specifications now emphasize metal ion content (<0.1 ppm) and particulate matter controls to meet cleanroom standards.

Safety protocols for handling 1007-32-5 emphasize proper ventilation and PPE requirements, though its flammability rating (Flash point 102°C) classifies it as safer than many volatile solvents. Storage recommendations include nitrogen blanketing in amber glass containers to prevent oxidative degradation—a concern highlighted in recent stability studies published in the Journal of Organic Chemistry.

Emerging applications include its use as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation reactions. Research from MIT (2023) demonstrates its effectiveness in chiral auxiliary systems for enantioselective synthesis of drug intermediates. This aligns with industry's shift toward stereochemically pure APIs to meet stringent regulatory requirements.

Analytical challenges persist in trace detection of 1-Phenyl-2-butanone in complex matrices. Recent advancements in 2D-LCMS and ion mobility spectrometry have improved detection limits to 0.01 ppb—critical for environmental monitoring and food safety testing. These developments address growing concerns about chemical migration in packaging materials.

The global market for CAS 1007-32-5 is projected to reach $28 million by 2028, with Asia-Pacific accounting for 42% of demand. Price fluctuations (currently $120-$150/kg for technical grade) reflect supply chain adjustments post-pandemic. Manufacturers are investing in continuous flow chemistry systems to enhance production efficiency—a trend accelerated by Industry 4.0 adoption.

Future research directions focus on bio-based production using engineered E. coli strains and enzymatic conversion of lignin derivatives. A 2024 Nature Catalysis paper reported a biocatalytic route achieving 65% conversion from ferulic acid, potentially revolutionizing sustainable production. Such innovations align with the UN Sustainable Development Goals while meeting commercial needs for eco-friendly chemicals.

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